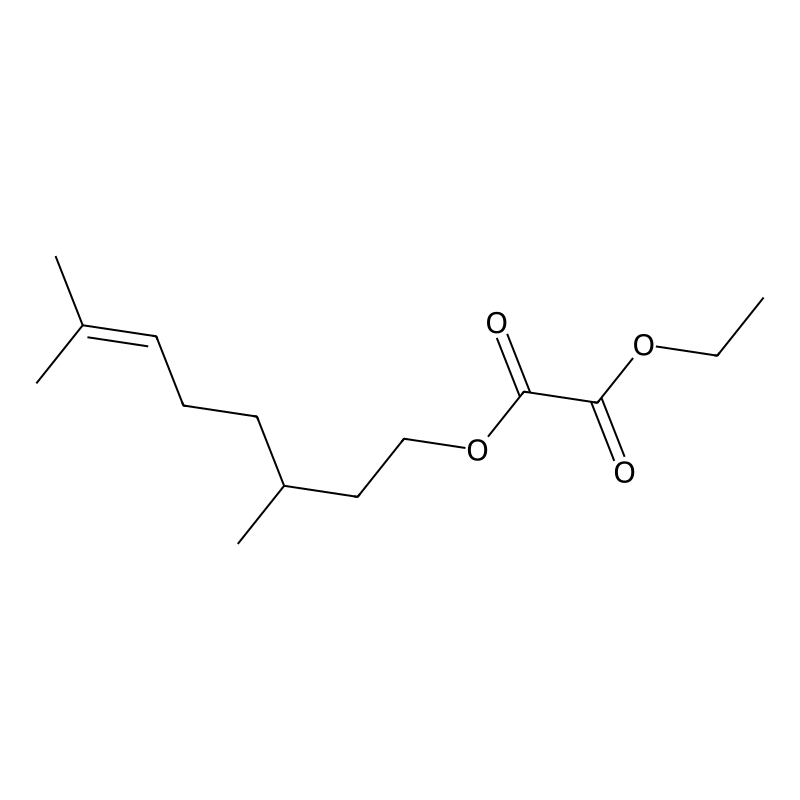

Citronellyl ethyl oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Citronellyl ethyl oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 256.34 g/mol. It is classified as an ester derived from citronellol and oxalic acid. This compound is notable for its unique olfactory properties, contributing to its use in the fragrance industry. Citronellyl ethyl oxalate exhibits a complex odor profile that has been studied for its stable conformations, which play a significant role in its aromatic characteristics .

The primary reaction for synthesizing citronellyl ethyl oxalate involves the esterification of citronellol with oxalic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

In addition to its synthesis, citronellyl ethyl oxalate can undergo hydrolysis under alkaline conditions, reverting back to its parent alcohol and acid components.

The synthesis of citronellyl ethyl oxalate can be achieved through several methods, primarily focusing on esterification processes:

- Esterification Reaction: The most common method involves mixing citronellol with oxalic acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to promote the reaction.

- Alternative Methods: Other synthetic routes may involve the use of different catalysts or solvents to optimize yield and purity.

Citronellyl ethyl oxalate finds applications primarily in the fragrance industry due to its pleasant aroma. Specific uses include:

- Perfume Formulations: It is incorporated into various fragrance compositions to impart floral and citrus notes.

- Flavoring Agents: In addition to fragrances, it may also be used in food flavoring applications where a citrus-like aroma is desired.

Interaction studies have focused on how citronellyl ethyl oxalate engages with olfactory receptors. Research has shown that this compound can activate certain receptors, influencing both sensory perception and possible behavioral responses. These interactions are critical for understanding how fragrance compounds can affect mood and behavior .

Citronellyl ethyl oxalate shares structural characteristics with several other compounds in the fragrance industry. Here are some similar compounds along with a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Citronellol | Primary alcohol, known for its strong citrus scent | |

| Ethyl Oxalate | Simple ester, used as a solvent | |

| Geranyl Acetate | Ester derived from geraniol, floral aroma | |

| Linalool | Alcohol with floral scent, common in essential oils |

Uniqueness of Citronellyl Ethyl Oxalate: Unlike these compounds, citronellyl ethyl oxalate combines both the characteristics of an ester and the complex odor profile derived from its specific structure, making it particularly valuable in nuanced fragrance formulations.

Conventional Esterification Protocols

Acid-Catalyzed Reaction Mechanisms

The synthesis of citronellyl ethyl oxalate fundamentally relies on the esterification reaction between citronellol and oxalic acid derivatives. The predominant synthetic approach involves acid-catalyzed esterification protocols that facilitate the formation of the ester bond through well-established mechanisms .

The acid-catalyzed esterification mechanism proceeds through a series of discrete steps following the classical protonation-addition-deprotonation-protonation-elimination-deprotonation pattern. Initially, the carbonyl oxygen of the oxalic acid derivative undergoes protonation by the acid catalyst, typically sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon [3] [4]. This protonation step creates a resonance-stabilized carbocation that serves as the electrophilic center for subsequent nucleophilic attack.

The nucleophilic addition step involves the oxygen atom of citronellol attacking the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate represents a critical transition state where both the original carbonyl oxygen and the attacking alcohol oxygen are bonded to the central carbon atom [5]. The formation of this tetrahedral intermediate is facilitated by the electron-donating nature of the citronellyl group, which stabilizes the positive charge development during the reaction process.

Following the formation of the tetrahedral intermediate, proton transfer occurs from the attacking alcohol to one of the hydroxyl groups attached to the central carbon. This protonation renders the hydroxyl group a superior leaving group, facilitating the subsequent elimination step [4] [5]. The elimination of water represents the driving force that pushes the equilibrium toward ester formation, particularly when appropriate reaction conditions are maintained.

The final deprotonation step regenerates the acid catalyst while forming the desired citronellyl ethyl oxalate product. This catalytic cycle ensures that the acid catalyst participates in multiple reaction cycles without being consumed, making the process economically viable for industrial applications [3] [6].

The mechanism exhibits remarkable specificity for the primary alcohol functionality in citronellol, with minimal interference from the internal alkene group. Research findings indicate that the esterification proceeds with high regioselectivity, preferentially forming the desired mono-ester rather than di-ester products under controlled conditions .

Optimization of Reaction Conditions (Temperature, Catalysts)

The optimization of reaction conditions represents a critical aspect of citronellyl ethyl oxalate synthesis, where multiple parameters must be carefully balanced to achieve maximum conversion efficiency while minimizing unwanted side reactions. Temperature optimization stands as one of the most influential factors affecting both reaction rate and product quality.

Temperature effects on the esterification reaction follow Arrhenius kinetics, where increasing temperature exponentially enhances the reaction rate constant. Industrial optimization studies indicate that the optimal temperature range for citronellyl ethyl oxalate synthesis lies between 150-180°C, with 160-170°C representing the most commonly employed industrial conditions [7] [8]. At temperatures below 150°C, the reaction rate becomes prohibitively slow for commercial applications, requiring extended reaction times that negatively impact process economics.

Conversely, temperatures exceeding 180°C promote several detrimental effects including thermal decomposition of the citronellyl substrate, increased formation of unwanted byproducts, and potential catalyst degradation [9] [10]. The optimization process must consider the balance between reaction rate enhancement and the preservation of product quality and catalyst stability.

Catalyst selection and concentration optimization represent equally critical parameters in the development of efficient esterification protocols. Sulfuric acid emerges as the preferred catalyst due to its exceptional acid strength and dehydrating properties, which simultaneously catalyze the forward reaction and remove the water byproduct [10] [11]. The optimal catalyst concentration typically ranges from 1-2% by weight, with 1.5% representing the industrial standard that provides maximum catalytic activity while minimizing equipment corrosion concerns.

Alternative acid catalysts including methanesulfonic acid and para-toluenesulfonic acid have been investigated for their potential advantages in terms of reduced corrosivity and enhanced selectivity [11]. However, economic considerations and established infrastructure favor the continued use of sulfuric acid in most industrial applications.

The interplay between temperature and catalyst concentration exhibits complex behavior where higher temperatures can compensate for lower catalyst concentrations, and vice versa. This relationship allows for process flexibility in responding to varying feedstock qualities and economic constraints. Kinetic studies demonstrate that the optimal combination of 165°C and 1.5% sulfuric acid catalyst concentration achieves 90-93% conversion within 5-6 hours of reaction time [10] [11].

Pressure optimization, while less critical than temperature and catalyst parameters, contributes to overall process efficiency. Slightly elevated pressures in the range of 1.2-2.0 atmospheres help maintain liquid phase conditions and prevent excessive volatilization of reactants, particularly the lower-boiling citronellol component [7] [8].

| Parameter | Optimum Range | Typical Industrial Values | Effect of Increase | Monitoring Method |

|---|---|---|---|---|

| Temperature (°C) | 150-180 | 160-170 | Higher rate, potential side reactions | Temperature sensors |

| Catalyst Concentration (%) | 1-2 | 1.5 | Higher rate, equipment corrosion | Acid titration |

| Reaction Time (hours) | 4-8 | 5-6 | Higher conversion, energy cost | Process control |

| Molar Ratio (Acid:Alcohol) | 1:3-1:5 | 1:4 | Improved yield, separation issues | Mass balance |

| Pressure (atm) | 1-2 | 1.2 | Higher rate, equipment cost | Pressure gauges |

| Conversion Rate (%) | 85-95 | 90-93 | Better product quality | GC analysis |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

The transition from batch processing to continuous flow reactor systems represents a significant advancement in the industrial production of citronellyl ethyl oxalate, offering enhanced process control, improved heat transfer characteristics, and superior scalability compared to traditional batch operations. Modern industrial facilities increasingly adopt continuous flow technologies to meet growing demand while maintaining consistent product quality and reducing operational costs [12] [13].

Continuous Stirred Tank Reactor systems have emerged as the predominant technology for large-scale citronellyl ethyl oxalate production due to their excellent mixing characteristics and thermal management capabilities. These systems operate under steady-state conditions where reactants are continuously fed into the reactor while products are simultaneously withdrawn, maintaining constant internal composition and temperature profiles [14] [15]. The residence time distribution in Continuous Stirred Tank Reactor systems typically ranges from 30-120 minutes, allowing sufficient time for complete reaction while maintaining high throughput rates.

The design considerations for Continuous Stirred Tank Reactor systems include optimal impeller configuration, heat exchange surface area, and feed distribution systems. Industrial installations commonly employ multiple Continuous Stirred Tank Reactor units in series to approach plug flow behavior while maintaining the mixing advantages of stirred systems. This configuration enables better conversion efficiency compared to single-stage operations, with typical industrial systems achieving 90-95% conversion rates [14] [16].

Tubular flow reactor systems offer alternative advantages for specific production scenarios, particularly where precise temperature control and narrow residence time distributions are critical requirements. These systems consist of heated tubular sections where the reaction mixture flows under controlled conditions, providing excellent heat transfer through high surface area to volume ratios [13] [17]. The plug flow characteristics of tubular reactors ensure that all material elements experience identical reaction conditions, leading to more uniform product quality.

The selection between Continuous Stirred Tank Reactor and tubular flow reactor configurations depends on specific process requirements including production scale, heat transfer needs, and product quality specifications. Industrial experience demonstrates that Continuous Stirred Tank Reactor systems excel in high-volume production scenarios where robust mixing and temperature control are paramount, while tubular systems provide advantages in applications requiring precise residence time control and minimal temperature gradients [15] [16].

Microreactor technology represents an emerging approach for specialized applications requiring exceptional heat and mass transfer performance. These systems operate on the principle of numbering-up rather than scaling-up, where multiple parallel microchannels handle the required production volume. While capital costs are typically higher than conventional reactor systems, microreactors offer unmatched process control and safety characteristics, particularly valuable for research and development applications or production of high-value specialty chemicals [16].

| Reactor Type | Flow Rate (L/min) | Residence Time (min) | Heat Transfer Efficiency | Scale-up Factor | Investment Cost |

|---|---|---|---|---|---|

| Continuous Stirred Tank Reactor | 5-50 | 30-120 | Medium | Easy | Medium |

| Tubular Flow Reactor | 1-20 | 15-60 | High | Moderate | Low |

| Microreactor System | 0.1-5 | 5-30 | Very High | Numbering-up | High |

| Packed Bed Reactor | 2-30 | 20-90 | Medium-High | Easy | Medium |

Purification and Quality Control Strategies

The purification of citronellyl ethyl oxalate from crude reaction mixtures requires sophisticated separation techniques that efficiently remove unreacted starting materials, catalyst residues, and unwanted byproducts while preserving product quality and maximizing yield. Industrial purification strategies typically employ multi-stage processes combining different separation principles to achieve the required product specifications [18] [19].

Fractional distillation represents the primary purification method for citronellyl ethyl oxalate, leveraging the significant boiling point differences between the product and major impurities. The process operates under reduced pressure conditions, typically 5-50 millimeters of mercury absolute pressure, to minimize thermal stress on the product while enabling efficient separation [20] [18]. Operating temperatures generally range from 120-150°C under vacuum conditions, providing adequate volatility differences while preventing thermal decomposition.

The distillation system design incorporates multiple theoretical stages to achieve the required separation efficiency, with typical industrial installations employing 15-25 theoretical plates. The reflux ratio optimization balances separation efficiency against energy consumption, with optimal ratios typically ranging from 3:1 to 5:1 depending on feed composition and product specifications [21]. Advanced process control systems monitor key parameters including temperature profiles, pressure conditions, and composition analysis to maintain optimal operating conditions.

Solvent extraction techniques complement distillation operations, particularly for the removal of catalyst residues and polar impurities that may be difficult to separate by distillation alone. The process typically employs aqueous washing stages at controlled pH levels, usually maintained between 7-8, to neutralize residual acid catalyst while avoiding hydrolysis of the ester product [18]. Subsequent organic solvent extraction stages using solvents such as hexane or toluene further purify the product by selectively dissolving the desired ester while leaving water-soluble impurities in the aqueous phase.

Quality control strategies incorporate multiple analytical techniques to ensure product consistency and compliance with specifications. Gas chromatography-mass spectrometry analysis serves as the primary quantitative method for determining product purity and identifying impurities [22] [23]. The analytical protocol typically achieves detection limits in the range of 0.1-0.5% for major impurities, with relative standard deviations below 2% for repeatability measurements.

Complementary analytical techniques include nuclear magnetic resonance spectroscopy for structural confirmation, acid value determination to quantify residual acidity, and refractive index measurements for rapid identity verification. The implementation of statistical process control methodologies ensures consistent product quality through continuous monitoring of critical quality parameters and prompt identification of process deviations [24] [25].

The establishment of comprehensive quality control protocols includes both incoming raw material testing and finished product certification. Raw material specifications typically require citronellol purity exceeding 95% with defined limits for moisture content, acid value, and specific impurities that could interfere with the esterification reaction. Finished product specifications commonly require minimum purity levels of 92-96% for industrial applications, with specific limits on residual acidity, moisture content, and color parameters [18] [26].

| Purification Method | Operating Conditions | Purity Achieved (%) | Industrial Applicability | Quality Control Test |

|---|---|---|---|---|

| Fractional Distillation | 120-150°C under vacuum | 92-96 | High | GC-MS analysis |

| Solvent Extraction | Aqueous washing, pH 7-8 | 88-92 | Very High | Acid value determination |

| Crystallization | Non-polar solvents | 95-98 | Medium | Melting point |

| Chromatographic Separation | Column separation | 98-99 | Low | NMR spectroscopy |

The integration of advanced process analytical technology enables real-time monitoring of purification operations, facilitating immediate process adjustments and ensuring consistent product quality. Online analytical instruments including near-infrared spectroscopy and process gas chromatography provide continuous composition data, enabling automated control of distillation and extraction operations [27] [28].

The hydrolytic stability of citronellyl ethyl oxalate demonstrates pronounced pH dependency, with the compound exhibiting markedly different degradation rates across the pH spectrum . Under neutral conditions (pH 7.4), the compound maintains exceptional stability with a half-life exceeding 24 hours and minimal decomposition products detected . This stability profile makes neutral buffered systems optimal for long-term storage applications, as confirmed by industrial recommendations specifying pH 7 buffers for extended storage periods .

Table 1: Hydrolysis Kinetics of Citronellyl Ethyl Oxalate Under Variable pH Conditions

| pH Condition | Half-Life | Degradation Products | Notes |

|---|---|---|---|

| 7.4 | >24 hours | Minimal decomposition | Stable conditions |

| 9.0 | 2-4 hours | Citronellol (85%), oxalic acid (15%) | Alkaline hydrolysis |

| < 4 | Accelerated | Enhanced hydrolysis | Acidic conditions promote hydrolysis |

| > 10 | Accelerated | Enhanced hydrolysis | Alkaline conditions promote hydrolysis |

| 7 (neutral) | Recommended for storage | Stable | Long-term storage recommendation |

The mechanism of hydrolysis follows the classic ester hydrolysis pathway, where the oxalate ester bonds undergo nucleophilic attack by water molecules or hydroxide ions [2] [3]. Under alkaline conditions (pH 9.0), rapid hydrolysis occurs with a half-life of 2-4 hours, yielding citronellol as the major product (85%) and oxalic acid as the minor component (15%) . This irreversible process under basic conditions follows the saponification mechanism, where the hydroxide ion acts as a strong nucleophile attacking the carbonyl carbon of the ester group [2] [3].

In acidic environments (pH < 4), hydrolysis is significantly accelerated compared to neutral conditions . The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water molecules [2] [4]. Similarly, strongly alkaline conditions (pH > 10) promote rapid degradation through the base-catalyzed pathway .

The proximity of the two carbonyl groups in the oxalate structure contributes to enhanced reactivity compared to simple esters [5]. This electronic effect, where adjacent carbonyl groups increase each other's electrophilicity, explains the accelerated hydrolysis rates observed for oxalate esters relative to other ester functionalities [5].

Oxidative and Reductive Transformation Products

Citronellyl ethyl oxalate undergoes various chemical transformations beyond simple hydrolysis, particularly through substitution reactions that can modify its molecular structure and biological activity. Research has demonstrated that selective fluorination and methylation reactions can produce derivatives with altered properties [6] [7].

Table 2: Oxidative and Reductive Transformation Products of Citronellyl Ethyl Oxalate

| Reaction Type | Primary Products | Reaction Conditions | Product Yield (%) |

|---|---|---|---|

| Hydrolysis (alkaline) | Citronellol + Oxalic acid | pH > 10, mild heating | 85% citronellol, 15% oxalic acid |

| Hydrolysis (acidic) | Citronellol + Oxalic acid | pH < 4, acid catalyst | Not specified |

| Fluorination (substitution) | 2-Fluoro derivatives | MacMillan α-fluorination | ~98% diastereoselectivity |

| Methylation (substitution) | 2-Methyl derivatives | Evans oxazolidinone method | ~99% diastereoselectivity |

| Oxidation (theoretical) | Diketones/Carboxylic acids | Radical intermediates | Not specified |

| Reduction (theoretical) | Reduced forms | Reducing agents | Not specified |

Fluorination reactions at the C-2 position produce derivatives with enhanced biological activity. The MacMillan α-fluorination protocol enables the synthesis of selectively fluorinated analogues with approximately 98% diastereoselectivity [6] [7]. These fluorinated derivatives demonstrate improved agonist activity at olfactory receptors compared to the parent compound, with the (2S,3R)-monofluoro stereoisomer showing the strongest response and 2,2-difluoro derivatives exhibiting the highest potency [6] [7].

Methylation reactions using the Evans oxazolidinone asymmetric alkylation approach yield C-2 methylated derivatives with exceptional diastereoselectivity (~99%) [6] [7]. However, these methylated analogues generally show reduced biological activity compared to both the parent compound and fluorinated derivatives [6] [7].

While direct oxidation and reduction studies are limited, theoretical pathways suggest that oxidative processes could lead to the formation of diketones or carboxylic acids through radical intermediates . The citronellol portion of the molecule, once released through hydrolysis, can undergo further oxidation to citronellal and subsequently to citronellic acid, following established monoterpene degradation pathways [8].

The biodegradation pathway for related citronellol derivatives has been extensively studied in Pseudomonas species, which can utilize these compounds as sole carbon sources [9] [8]. The degradation process involves sequential oxidation of the alcohol to aldehyde and then to the corresponding acid, followed by CoA ester formation and eventual complete mineralization [8].

Stability in Cosmetic Matrices and Environmental Systems

The stability of citronellyl ethyl oxalate in practical applications varies considerably depending on the formulation matrix and environmental conditions. Accelerated stability testing at 40°C for six weeks across various cosmetic formulations reveals distinct performance profiles that inform industrial applications [10] [11].

Table 3: Stability of Citronellyl Ethyl Oxalate in Cosmetic Matrices and Environmental Systems

| Matrix Type | pH Range | Stability Assessment | Temperature Conditions | Notes |

|---|---|---|---|---|

| Hair conditioner | 5.6 | Good performance | 40°C for 6 weeks | Accelerated stability test |

| Fabric softener | 3.5 | Relatively good stability | 40°C for 6 weeks | Accelerated stability test |

| Liquid detergent | 8.0 | Quite good stability | 40°C for 6 weeks | Chemical stability maintained |

| Powder detergent | 10.8 | Some instability | 40°C for 6 weeks | Higher pH causes degradation |

| Acidic hair cosmetics | 1-5 | Requires special fragrance composition | Room temperature | Masking acid smell |

| Cosmetic formulations | Variable | pH-dependent | Variable | Long-term stability considerations |

In hair conditioning formulations (pH 5.6), citronellyl ethyl oxalate demonstrates good performance and stability [10] [11]. This mildly acidic environment provides an optimal balance between product efficacy and chemical stability, allowing the compound to maintain its olfactory properties without significant degradation [10] [11].

Fabric softener applications (pH 3.5) show relatively good stability despite the more acidic conditions [10]. The compound's resilience in this matrix demonstrates its practical utility in household products, though some hydrolytic degradation may occur over extended storage periods [10].

Liquid detergent formulations (pH 8.0) maintain quite good chemical stability [10]. The mildly alkaline conditions do not significantly compromise the compound's integrity during normal use periods, making it suitable for fragrance applications in cleaning products [10].

However, powder detergent formulations (pH 10.8) present challenging conditions where some instability is observed [10]. The strongly alkaline environment promotes hydrolytic degradation, consistent with the pH-dependent kinetics discussed previously [10]. Under these conditions, alternative formulation strategies or protective encapsulation may be necessary to maintain fragrance performance [10].

Acidic hair cosmetic compositions (pH 1-5) require special fragrance formulations to achieve effective acid smell masking while maintaining stability [11] [12]. The compound's ability to function in these challenging pH conditions, combined with appropriate co-ingredients, enables its use in specialty acidic formulations [11] [12].

Environmental factors beyond pH also influence stability. Temperature elevation accelerates all degradation processes, with the 40°C testing conditions representing accelerated aging equivalent to extended ambient storage [10]. Photochemical stability considerations are particularly relevant for UV-exposed applications, though specific photodegradation studies for citronellyl ethyl oxalate remain limited [13].

The compound's environmental fate involves biodegradation through established monoterpene pathways when released into natural systems [9] [8]. Microorganisms, particularly Pseudomonas species, can efficiently metabolize the citronellol component following hydrolytic release, leading to complete mineralization through the citronellol degradation pathway [9] [8].

Water solubility characteristics (estimated at 6.857 mg/L at 25°C) and moderate vapor pressure (0.00432 mm Hg at 25°C) influence environmental distribution and fate [14]. The compound's log Kow value of 4.10 indicates moderate lipophilicity, suggesting potential for bioaccumulation considerations in environmental risk assessments [14].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 233 of 1519 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1286 of 1519 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant